molecular formula C16H16N2OS B1669131 CK-636 CAS No. 442632-72-6

CK-636

Cat. No.: B1669131
CAS No.: 442632-72-6
M. Wt: 284.4 g/mol
InChI Key: ACAKNPKRLPMONU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

CK-636 interacts with the Arp2/3 complex, which is involved in the process of actin polymerization . By binding to the Arp2/3 complex, this compound inhibits actin polymerization, affecting the structure and function of the actin cytoskeleton . The interaction between this compound and the Arp2/3 complex is a key aspect of its biochemical properties.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by preventing actin polymerization and the formation of actin filament comet tails . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Arp2/3 complex, thereby inhibiting the movement of the Arp2 and Arp3 subunits into their active conformation . This prevents actin polymerization at the molecular level, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory effects on actin polymerization can be observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to actin polymerization. It interacts with the Arp2/3 complex, a key player in these pathways

Transport and Distribution

This compound is believed to be transported and distributed within cells and tissues through its interaction with the Arp2/3 complex . Detailed information on the transporters or binding proteins it interacts with, and its effects on localization or accumulation, is currently limited.

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its interaction with the Arp2/3 complex, it is likely that it localizes to areas where this complex and actin are present

Preparation Methods

Synthetic Routes and Reaction Conditions

CK-636 is synthesized through a series of chemical reactions involving the formation of a thiophene-2-carboxamide structure. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

CK-636 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced indole derivatives .

Scientific Research Applications

CK-636 has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the inhibition of actin polymerization and the role of the Arp2/3 complex in cellular processes.

    Biology: this compound is employed in cell biology research to investigate cell migration, cytoskeletal dynamics, and intracellular trafficking.

    Medicine: The compound is explored for its potential therapeutic applications in diseases where actin polymerization plays a critical role, such as cancer metastasis and neurodegenerative disorders.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting the actin cytoskeleton.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CK-636

This compound is unique in its specific binding site and mechanism of action. Unlike CK-666, which stabilizes the inactive state, this compound directly blocks the movement of Arp2 and Arp3 into their active conformations. This distinct mode of inhibition makes this compound a valuable tool for studying the Arp2/3 complex and its role in actin polymerization .

Properties

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-12(13-5-2-3-6-14(13)18-11)8-9-17-16(19)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAKNPKRLPMONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442632-72-6
Record name N-(2-(2-Methylindol-3-yl)ethyl)-2-thienylcarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442632726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CK-636
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-(2-METHYLINDOL-3-YL)ETHYL)-2-THIENYLCARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XC8RSD8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of CK-636?

A: this compound is a potent and selective inhibitor of the actin-related protein 2/3 (Arp2/3) complex [, , , ]. The Arp2/3 complex plays a critical role in actin polymerization by initiating the formation of branched actin networks. By inhibiting Arp2/3, this compound disrupts actin filament assembly and downstream cellular processes dependent on actin dynamics.

Q2: How does the localization of the Arp2/3 complex in sperm cells change with this compound treatment?

A: Research indicates that this compound alters the distribution of the Arp2/3 complex within bovine spermatozoa []. Specifically, it affects the ratio of Arp2/3 localization between the acrosome and the equatorial region, suggesting a role for the complex in morphological changes during capacitation.

Q3: Does this compound affect fertilization and early embryonic development?

A: Studies using mouse models revealed that exposure to high concentrations of this compound reduced both fertilization and embryo development []. Interestingly, while 100 μM this compound initially increased fertilization rates, it subsequently led to decreased embryo development, highlighting the delicate balance required for successful reproduction.

Q4: Are there potential implications of these findings for male fertility?

A: The research suggests that the Arp2/3 complex and its regulation by compounds like this compound are crucial for normal sperm function and male fertility []. Further investigation into this area could provide valuable insights into the mechanisms underlying infertility and potentially lead to the development of novel therapeutic targets or diagnostic markers.

Q5: Beyond sperm, how else does this compound influence cell motility?

A: this compound has proven useful in studying T cell migration on surfaces with complex nanotopography []. Inhibition of Arp2/3 by this compound revealed the importance of lamellipodia formation, driven by actin polymerization, for T cell movement across these surfaces, particularly at sharp turning points.

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